2-tert-Butyl-6-chlorophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-tert-Butyl-6-chlorophenol often involves the reaction of chlorophenyl precursors with various reagents. For example, the synthesis of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin- 2-iminium chloride involves the reaction of 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one with thiourea, showcasing the involvement of chlorophenyl groups in complex synthesis processes (Xia et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds often features complex arrangements and interactions. For instance, the crystal structure of the mentioned thiazine compound exhibits a twisted boat conformation and hydrogen bonding, highlighting the intricate molecular geometries that can arise from such chlorophenyl-based compounds (Xia et al., 2009).
Chemical Reactions and Properties
Chlorophenols, including derivatives of 2-tert-Butyl-6-chlorophenol, participate in a variety of chemical reactions. For example, the chlorination of similar phenolic compounds can lead to the formation of chloromethylene compounds and trichloro ketones, indicating the reactivity of the phenolic and chloro groups in such molecules (Hartshorn, Judd, & Robinson, 1986).
Physical Properties Analysis
The physical properties of chlorophenol derivatives can be diverse. For example, the synthesis and study of compounds like 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol provide insights into solvate structures and molecular dimensions, contributing to our understanding of the physical characteristics of such compounds (Rimaz et al., 2013).
Chemical Properties Analysis
The chemical behavior of 2-tert-Butyl-6-chlorophenol derivatives can be analyzed through their reactions and stability. For instance, the electrochemical oxidation of similar phenolic compounds reveals the formation of phenoxy radicals or phenoxonium ions, depending on the conditions, which illustrates the chemical versatility of the tert-butyl and chlorophenol groups (Richards & Evans, 1977).
Scientific Research Applications
Ozonation in Aqueous Solutions
2-tert-Butyl-6-chlorophenol has been studied in the context of its reaction with ozone in aqueous solutions. Andreozzi and Marotta (1999) found that the presence of tert-butyl alcohol affects the reactivity of the system and leads to only partial chlorine release during lengthy ozonation, even after complete substrate disappearance. This study is significant for understanding the chemical behavior of 2-tert-Butyl-6-chlorophenol in environmental contexts, such as water treatment processes (Andreozzi & Marotta, 1999).
Photoactivated Degradation in Acidic Solution
Another application involves the degradation of chlorophenol compounds like 4-chlorophenol in acidic solutions using photoactivated periodate. This process, studied by Chia, Tang, and Weavers (2004), showed that the degradation of these compounds by UV/IO4- is not primarily driven by an OH* pathway, highlighting the potential for specific photodegradation methods in pollutant treatment (Chia, Tang, & Weavers, 2004).
Adsorption Kinetics with Granular Activated Carbon
The adsorption kinetics of chlorophenol compounds in the presence of tert-butyl alcohol onto granular activated carbon have also been a focus of research. Hamdaoui and Naffrechoux (2009) explored how ultrasound of different frequencies and acoustic powers can affect the adsorption rate and amount, leading to significant enhancements. This research offers insights into advanced methods for removing pollutants like chlorophenols from water (Hamdaoui & Naffrechoux, 2009).
Thermal Stabilization of Polymers
2-tert-Butyl-6-chlorophenol derivatives have been used as effective thermal stabilizers in polymers. Yachigo et al. (1993) investigated the influences of structural factors of related phenols on the oxidative discoloration and thermal stability of polymers. They found that certain derivatives provide significant resistance to thermal degradation, which is crucial for enhancing the durability of polymers under stress (Yachigo et al., 1993).
Sterically Encumbered Systems for Phosphorus Centers
Research by Shah et al. (2000) explored the use of tetraarylphenyls, including those with tert-butylphenyl groups, as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This study is significant for the development of materials with novel chemical and physical properties, useful in various industrial and research applications (Shah et al., 2000).
Safety And Hazards
Future Directions
The development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol . As a heterogeneous antioxidant with free radical scavenger, PS-2, 6-DTBP can be conveniently separated from the liquid phase and is environment friendly, showing promising potential in solid antioxidant field .
properties
IUPAC Name |
2-tert-butyl-6-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHJDCKSYYGMRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=CC=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308309 | |
Record name | 2-tert-Butyl-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-6-chlorophenol | |
CAS RN |
4237-37-0 | |
Record name | Phenol, 2-tert-butyl-6-chloro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-tert-Butyl-6-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30308309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.